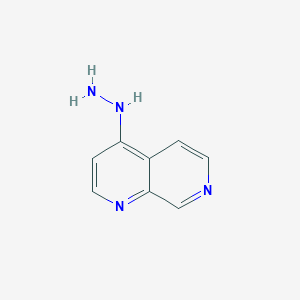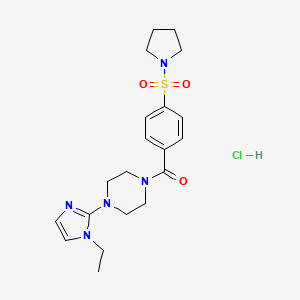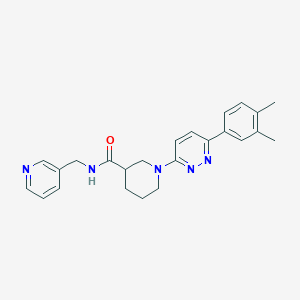
4-Hidrazinil-1,7-naftiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-1,7-naphthyridine is a chemical compound that has shown potential in scientific research. It is a heterocyclic compound with a naphthyridine ring structure, which makes it useful in various applications such as drug discovery, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Síntesis de nuevos sistemas heterocíclicos
El compuesto se utiliza como un intermedio clave para la síntesis de nuevos sistemas heterocíclicos basados en naftiridina fusionada . La reacción de 7-metil-1-(morfolin-4-il)-3-sulfurilideno-2,3,5,6,7,8-hexahidro-2,7-naftiridina-4-carbonitrilo con hidrato de hidrazina dio 1-hidrazinil-7-metil-3-sulfurilideno-2,3,5,6,7,8-hexahidro-2,7-naftiridina-4-carbonitrilo .
Actividades antimicrobianas y anticancerígenas
El alto nivel de interés en estos compuestos proviene de su amplio rango de actividad biológica, como las actividades antimicrobianas y anticancerígenas .
Síntesis de derivados de morfolino-2,7-naftiridina
El compuesto se utiliza en la síntesis de derivados de morfolino-2,7-naftiridina y morfolino-tieno[2,7]naftiridina .
Síntesis de sistemas poliheterocíclicos fusionados
La condensación de 2 con 4-metoxibenzaldehído en etanol produjo un nuevo sistema poliheterocíclico fusionado .
Actividades biológicas
Las 1,8-naftiridinas han surgido como una clase importante de compuestos heterocíclicos debido a sus diversas actividades biológicas . Gemifloxacina, un compuesto que contiene el núcleo de 1,8-naftiridina ha llegado al mercado farmacéutico para el tratamiento de infecciones bacterianas .
Propiedades fotoquímicas
Esta clase de heterociclos encuentra uso debido a sus propiedades fotoquímicas .
Componentes de diodos emisores de luz
Las 1,8-naftiridinas se utilizan como componentes de diodos emisores de luz .
Uso en células solares sensibilizadas con colorante
Las 1,8-naftiridinas se utilizan en células solares sensibilizadas con colorante .
Mecanismo De Acción
Target of Action
It’s worth noting that 1,8-naphthyridines, a related class of compounds, have been found to exhibit diverse biological activities and are used in the treatment of bacterial infections .
Biochemical Pathways
Related compounds such as 1,8-naphthyridines have been found to have wide applicability in medicinal chemistry .
Result of Action
Related compounds have been found to exhibit antimicrobial and anticancer activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Hydrazinyl-1,7-naphthyridine in lab experiments include its high purity, stability, and selectivity. The compound can be easily synthesized and purified, which makes it readily available for research. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 4-Hydrazinyl-1,7-naphthyridine. One direction is to explore its potential use in drug discovery. The compound has shown promising results in inhibiting the growth of various microorganisms and cancer cells, which makes it a potential candidate for the development of new drugs. Another direction is to study its interaction with metal ions and enzymes. The compound can chelate metal ions, which can affect the activity of various enzymes. Understanding this interaction can lead to the development of new enzyme inhibitors. Finally, further studies are needed to fully understand the mechanism of action of the compound, which can lead to the development of new applications in biochemistry and biotechnology.
Conclusion:
In conclusion, 4-Hydrazinyl-1,7-naphthyridine is a promising compound that has shown potential in scientific research. Its synthesis method is well-established, and it has been extensively studied for its potential use in drug discovery, biochemistry, and biotechnology. While its mechanism of action is not fully understood, it has been shown to exhibit antimicrobial, antitumor, and antiviral activities. Further studies are needed to fully understand its mechanism of action and to explore its potential use in various applications.
Métodos De Síntesis
The synthesis method of 4-Hydrazinyl-1,7-naphthyridine involves the reaction of 4-chloro-1,7-naphthyridine with hydrazine hydrate in the presence of a base. The reaction takes place at a temperature of 80-90°C for several hours, and the final product is obtained by filtration and recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Análisis Bioquímico
Biochemical Properties
Naphthyridine derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiallergic activities
Cellular Effects
It is known that naphthyridine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
1,7-naphthyridin-4-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPXMAYTGSCHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)

![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)




